molecular formula C4H6BrNO2 B12880115 (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol

Cat. No.: B12880115
M. Wt: 180.00 g/mol
InChI Key: WHYBJMZOIKMVCQ-GSVOUGTGSA-N
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Description

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is a chemical compound with the molecular formula C4H6BrNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable isoxazole derivative, followed by reduction to introduce the methanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)aldehyde or ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)carboxylic acid.

    Reduction: Formation of ®-(4,5-dihydroisoxazol-5-yl)methanol.

    Substitution: Formation of ®-(3-Azido-4,5-dihydroisoxazol-5-yl)methanol or ®-(3-Thio-4,5-dihydroisoxazol-5-yl)methanol.

Scientific Research Applications

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isoxazole ring are key structural features that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-Chloro-4,5-dihydroisoxazol-5-yl)methanol
  • ®-(3-Fluoro-4,5-dihydroisoxazol-5-yl)methanol
  • ®-(3-Iodo-4,5-dihydroisoxazol-5-yl)methanol

Uniqueness

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.

Biological Activity

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and antiprotozoal effects. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a brominated isoxazole ring that contributes to its biological activity. The stereochemistry of this compound plays a crucial role in its pharmacological effects.

Biological Activity Overview

  • Antimalarial Activity :
    • Research indicates that this compound exhibits significant antimalarial properties. It has been shown to inhibit key enzymes involved in the glycolytic pathway of Plasmodium falciparum, the malaria-causing parasite.
    • In vitro studies demonstrate sub-micromolar IC50 values against various strains of P. falciparum, indicating potent activity. The compound's stereochemistry affects its potency, with the (5S, αS) configuration being more active than its counterparts .
  • Mechanism of Action :
    • The mechanism involves irreversible inhibition of enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), crucial for the parasite's energy metabolism. This inhibition leads to reduced viability of the malaria parasite .
    • The bromine atom at the C-3 position enhances reactivity towards nucleophilic attack by catalytic residues in target enzymes, facilitating covalent bonding and sustained inhibition .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyCompound TestedActivityIC50 ValueTarget
Study 1This compoundAntimalarial< 1 μMP. falciparum GAPDH
Study 2Various isomersAntimalarial1 < IC50 < 10 μMP. falciparum
Study 3This compound derivativesEnzyme inhibition> 50% inhibition at 100 μMGAPDH

In Vitro Studies

In vitro experiments have shown that the compound effectively inhibits P. falciparum GAPDH activity at concentrations significantly lower than those required for other isomers. This highlights the importance of stereochemistry in determining biological efficacy .

Properties

Molecular Formula

C4H6BrNO2

Molecular Weight

180.00 g/mol

IUPAC Name

[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1

InChI Key

WHYBJMZOIKMVCQ-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](ON=C1Br)CO

Canonical SMILES

C1C(ON=C1Br)CO

Origin of Product

United States

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